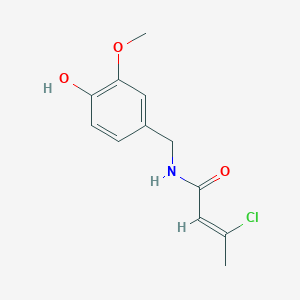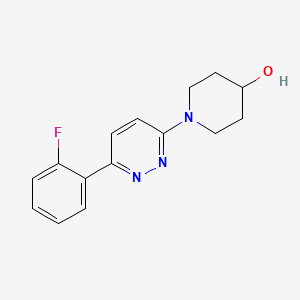
4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- is a chemical compound that features a piperidinol group attached to a pyridazinyl ring substituted with a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyridazinyl ring. The piperidinol group is introduced through a nucleophilic substitution reaction, often using piperidine as a starting material .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. For example, the use of a micro fixed-bed reactor packed with a catalyst such as 5% Pt/C can significantly improve the reaction rate and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: The piperidinol group can be oxidized to form the corresponding ketone.
Reduction: The pyridazinyl ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of a reduced pyridazinyl derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperidinol group may contribute to its overall stability and solubility. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Fluorophenyl)-4-piperidinol: Similar structure but with a different substitution pattern on the phenyl ring.
4-Piperidinol, 4-(2-fluorophenyl)-1-methyl-: Another fluorophenyl-substituted piperidinol with a methyl group.
Uniqueness
4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- is unique due to the presence of both a pyridazinyl ring and a fluorophenyl group, which can confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Propriétés
Numéro CAS |
99708-21-1 |
|---|---|
Formule moléculaire |
C15H16FN3O |
Poids moléculaire |
273.30 g/mol |
Nom IUPAC |
1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H16FN3O/c16-13-4-2-1-3-12(13)14-5-6-15(18-17-14)19-9-7-11(20)8-10-19/h1-6,11,20H,7-10H2 |
Clé InChI |
YXXWLKWZXTUCDD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


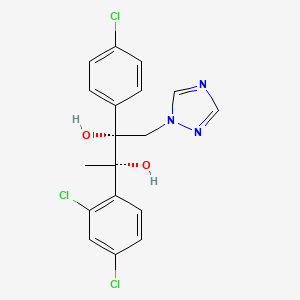
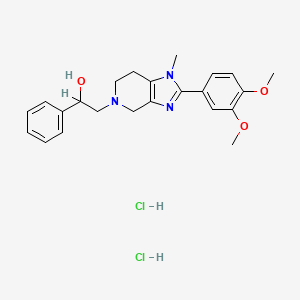

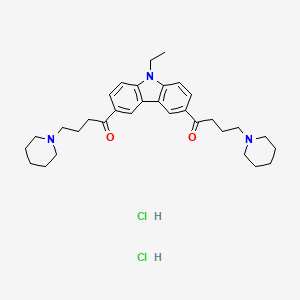
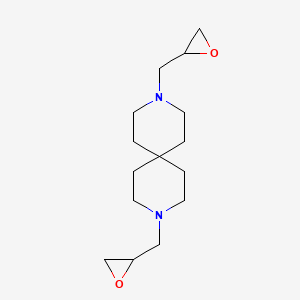
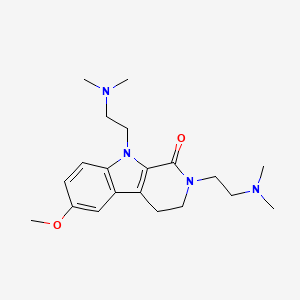
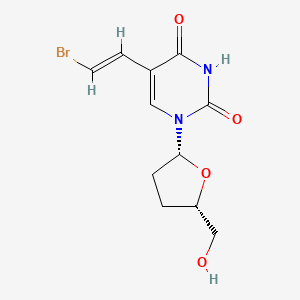
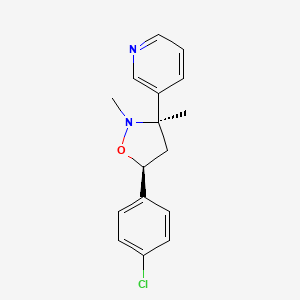

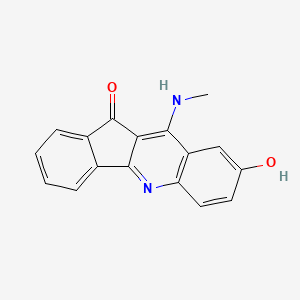
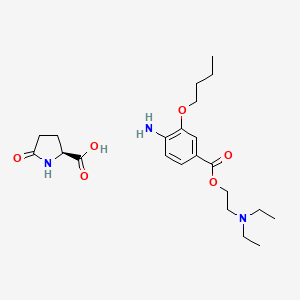
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate](/img/structure/B12705692.png)
